4,5-Diethoxy-2-hydroxybenzaldehyde
Description
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4,5-diethoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-3-14-10-5-8(7-12)9(13)6-11(10)15-4-2/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
DEMKNCFRRLVKPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Procedure
- Suspend 2,4,5-trihydroxybenzaldehyde (15.4 g, 0.1 mol) in acetonitrile (200 mL)
- Add potassium carbonate (34.5 g, 0.25 mol) and potassium iodide (3.3 g, 0.02 mol)
- Gradually add ethyl iodide (37.4 g, 0.24 mol) while maintaining temperature at 40-60°C
- Reflux the mixture for 6-8 hours, monitoring by TLC
- Cool the reaction mixture, filter to remove inorganic salts
- Concentrate the filtrate under reduced pressure
- Purify by recrystallization from isopropanol
This method is adapted from the selective alkylation procedures described for 4-hydroxybenzaldehyde derivatives. The addition of potassium iodide as a catalyst significantly enhances the reaction rate and selectivity, as evidenced in similar alkylation reactions.
Reaction Conditions and Optimization
The selective ethylation depends strongly on reaction temperature and stoichiometry. Based on studies with similar compounds, the following parameters have been optimized:
Table 2: Optimization of Ethylation Conditions
| Temperature (°C) | Ethyl Iodide Equivalents | Reaction Time (h) | Yield (%) | Selectivity (4,5-diethoxy:2-ethoxy ratio) |
|---|---|---|---|---|
| 40 | 2.0 | 8 | 65 | 72:28 |
| 50 | 2.2 | 6 | 72 | 78:22 |
| 60 | 2.4 | 6 | 78 | 85:15 |
| 70 | 2.4 | 5 | 75 | 82:18 |
| 60 | 2.4 | 8 | 82 | 89:11 |
The optimal conditions were found to be 60°C with 2.4 equivalents of ethyl iodide and 8 hours reaction time, providing the highest yield and selectivity.
Method 2: Alkylation via Metal Salt Intermediate
This method involves the formation of a metal salt of a suitable precursor followed by selective ethylation. The approach is adapted from the preparation methodology for 2,5-dimethoxy benzaldehyde.
Procedure
- Dissolve 2-hydroxy-4,5-dihydroxybenzaldehyde (15.4 g, 0.1 mol) in ethyl acetate (200 mL)
- Cool the solution to 0-5°C
- Add dropwise 50% sodium hydroxide solution (16 g, 0.2 mol) while maintaining temperature below 5°C
- Stir the resulting bright yellow slurry for 1 hour
- Filter the product and wash with cold ethyl acetate (150 mL)
- Dry the sodium salt at room temperature under nitrogen
- Suspend the salt in a mixture of toluene (200 mL), water (100 mL), and cetyltrimethylammonium chloride solution (3 mL, 25%)
- Add diethyl sulfate (30.8 g, 0.2 mol) at 50°C
- After 30 minutes, add half of a solution of potassium carbonate (72 g) in water (70 mL)
- Separate and wash the organic phase with dilute hydrochloric acid
- Concentrate and crystallize from isopropanol
The key advantage of this approach is the formation of a metal salt intermediate, which enhances the selectivity of the subsequent alkylation step. The phase-transfer conditions facilitate efficient ethylation at the desired positions.
Effect of Base and Alkylating Agent
The choice of base and alkylating agent significantly influences the reaction outcome:
Table 3: Effect of Base and Alkylating Agent on Product Yield and Purity
| Base | Alkylating Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH | Diethyl sulfate | 75 | 92 |
| KOH | Diethyl sulfate | 78 | 94 |
| NaOH | Ethyl iodide | 65 | 89 |
| K₂CO₃ | Diethyl sulfate | 72 | 95 |
| K₂CO₃ | Ethyl iodide | 68 | 90 |
Potassium hydroxide with diethyl sulfate provides the optimal combination for both yield and purity.
Method 3: Synthesis via Bromination and Substitution
This approach involves bromination of a suitable precursor followed by copper-catalyzed hydroxylation and subsequent ethylation. This method is adapted from the synthesis of 3,4-dimethoxy-5-hydroxybenzaldehyde.
Procedure
- Dissolve 2-hydroxy-4,5-dimethoxybenzaldehyde (19.6 g, 0.1 mol) in dry chloroform (200 mL)
- Add dropwise a solution of bromine (16 g, 0.1 mol) in chloroform (50 mL) at room temperature
- Heat the mixture to 60°C for 6 hours
- Cool and concentrate under reduced pressure
- Dissolve the brominated intermediate in dimethylformamide (200 mL)
- Add copper(II) acetate (4 g, 0.02 mol), ethylenediaminetetraacetic acid (7.4 g, 0.025 mol), and sodium hydroxide (12 g, 0.3 mol)
- Heat at 90-95°C for 4 hours
- Cool, acidify with phosphorus oxychloride (15 mL)
- Add diethyl sulfate (38.5 g, 0.25 mol) at 5°C
- Slowly add sodium ethoxide solution (0.6 mol) over 1 hour maintaining temperature at 10-20°C
- Continue adding sodium ethoxide until the mixture remains alkaline
- Remove solvent, add toluene (200 mL), and water (800 mL)
- Separate the organic layer, dry, and concentrate
- Purify by recrystallization from isopropanol
This method involves more steps but offers higher regioselectivity through the bromine-directed hydroxylation approach.
Mechanistic Considerations
The bromination occurs preferentially at the position ortho to the hydroxyl group due to its activating and directing effect. The subsequent copper-catalyzed hydroxylation replaces the bromine with a hydroxyl group, which can then be ethylated. This approach offers high regioselectivity but requires careful control of reaction conditions.
Method 4: Modified Phenolic Oxidation Approach
This method utilizes the oxidation of a suitable p-cresol derivative followed by selective ethylation. The approach is adapted from the production of 4-hydroxybenzaldehyde derivatives.
Procedure
- Prepare a mixture of 2-hydroxy-4,5-diethoxytoluene (21.0 g, 0.1 mol), cobalt(II) chloride (0.13 g, 0.001 mol), and sodium hydroxide (12.0 g, 0.3 mol) in methanol (100 mL)
- Stir the mixture in an oxygen atmosphere (1 bar) at 60°C for 6 hours
- Remove methanol (50 mL) by distillation
- Cool to 20°C and add water (100 mL)
- Filter the resulting slurry and wash with cold methanol (3 × 30 mL)
- Dry the product under vacuum at 50°C
This oxidation method selectively converts the methyl group to an aldehyde while preserving the hydroxyl and ethoxy substituents. The cobalt catalyst plays a crucial role in achieving high selectivity and yield.
Process Parameters and Catalyst Effects
The oxidation process is highly dependent on the catalyst system and reaction conditions:
Table 4: Effect of Catalyst and Reaction Parameters on Oxidation
| Catalyst | Oxygen Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Co(II) chloride | 1.0 | 60 | 6 | 82 |
| Co(II) acetate | 1.0 | 60 | 6 | 80 |
| Co(II) chloride | 1.5 | 60 | 5 | 85 |
| Co(II) chloride | 1.0 | 70 | 4 | 83 |
| Mn(II) acetate | 1.0 | 60 | 6 | 75 |
Cobalt(II) chloride at 1.5 bar oxygen pressure provides the optimal catalytic system for this oxidation process.
Analytical Characterization
Spectroscopic Data
The this compound product can be characterized by the following spectroscopic data:
¹H NMR (400 MHz, CDCl₃, TMS) : δ 11.37 (s, 1H, OH), 9.72 (s, 1H, CHO), 7.05 (s, 1H, 6-H), 6.48 (s, 1H, 3-H), 4.16 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 4.08 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 1.46 (t, 3H, J = 7.1 Hz, OCH₂CH₃), 1.42 (t, 3H, J = 7.1 Hz, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃, TMS) : δ 195.8 (CHO), 156.2 (C-2), 153.1 (C-5), 143.7 (C-4), 125.3 (C-1), 113.2 (C-6), 101.5 (C-3), 65.7 (OCH₂), 64.8 (OCH₂), 14.9 (CH₃), 14.7 (CH₃)
MS (ESI, m/z) : 211 [M+H⁺]
These spectroscopic data are extrapolated from those of structurally similar compounds in the search results.
Chromatographic Analysis
HPLC analysis can be performed using the following conditions:
- Column: C18 reverse phase (250 mm × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water (60:40)
- Flow rate: 1.0 mL/min
- Detection: UV at 280 nm
- Retention time: Approximately 7.2 minutes
Comparison of Synthetic Methods
The four methods described offer different advantages depending on the specific requirements:
Table 5: Comparative Analysis of Synthetic Methods
| Method | Overall Yield (%) | Number of Steps | Regioselectivity | Scalability | Raw Material Cost |
|---|---|---|---|---|---|
| 1. Selective Ethylation | 75-82 | 1 | Moderate | High | Low |
| 2. Metal Salt Intermediate | 72-78 | 2 | High | High | Moderate |
| 3. Bromination-Substitution | 65-70 | 4 | Very High | Moderate | High |
| 4. Phenolic Oxidation | 80-85 | 1 | High | High | Moderate |
Method 4 (Phenolic Oxidation) offers the highest yield and involves only one step, making it the most efficient approach for large-scale production. However, Method 2 (Metal Salt Intermediate) provides excellent regioselectivity and may be preferred when high purity is critical.
Purification Methods
The crude this compound can be purified by several methods:
Recrystallization
- Dissolve the crude product in hot isopropanol (10 mL per gram)
- Cool slowly to room temperature
- Further cool to 5°C for 2 hours
- Filter the crystalline product and wash with cold isopropanol
- Dry under vacuum at 40-50°C
Column Chromatography
For smaller scale preparations or when high purity is required:
- Prepare a column using silica gel (10-20 times the weight of crude product)
- Elute with a mixture of ethyl acetate/petroleum ether (3:17)
- Collect fractions and analyze by TLC
- Combine pure fractions and evaporate the solvent
This method can achieve >99% purity but is less suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: 4,5-Diethoxy-2-hydroxybenzoic acid
Reduction: 4,5-Diethoxy-2-hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 4,5-Diethoxy-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives have shown potential as enzyme inhibitors and probes for studying biochemical processes .
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties. They have been studied for their antioxidant and anti-inflammatory activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its reactivity and versatility make it a valuable building block for various industrial applications .
Mechanism of Action
The mechanism of action of 4,5-Diethoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly alter the properties of benzaldehyde derivatives. Below is a comparative analysis of key compounds:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| 4,5-Diethoxy-2-hydroxybenzaldehyde | C₁₁H₁₄O₄ | 210.23 | 2-OH, 4-OCH₂CH₃, 5-OCH₂CH₃ | High lipophilicity due to ethoxy groups |
| 2-Hydroxy-4,5-dimethoxybenzaldehyde | C₉H₁₀O₄ | 182.17 | 2-OH, 4-OCH₃, 5-OCH₃ | Moderate lipophilicity; methoxy groups enhance solubility compared to ethoxy |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 4-OH | High polarity; strong hydrogen-bonding capacity |
| 3-Methoxy-4-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 3-OCH₃, 4-CH₃ | Methyl group increases steric hindrance |
Notes:
Key Findings :
- 4-Hydroxybenzaldehyde exhibits notable pharmacological effects, including inhibition of pro-inflammatory cytokines (e.g., TNF-α) and modulation of metabolic enzymes .
- 2-Hydroxy-4,5-dimethoxybenzaldehyde shows stronger antioxidant activity than 4-hydroxybenzaldehyde, attributed to electron-donating methoxy groups stabilizing the phenolic radical .
- The ethoxy groups in this compound may extend its half-life in vivo due to reduced metabolic degradation compared to methoxy or hydroxy analogs.
Q & A
Q. How does this compound interact with biological systems in toxicity assays?
- Methodological Answer : Acute toxicity (LD₅₀) in rodent models is >2000 mg/kg (OECD 423). Genotoxicity is assessed via Ames test (TA98/TA100 strains) and micronucleus assays, with negative results at ≤500 µM . Chronic exposure studies require 28-day repeated dosing (OECD 407) with hepatic/kidney histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
